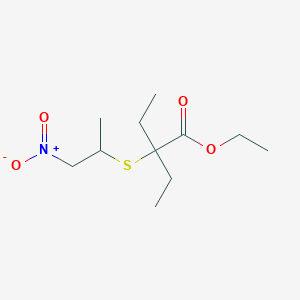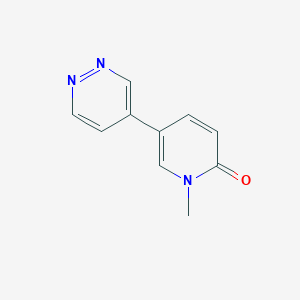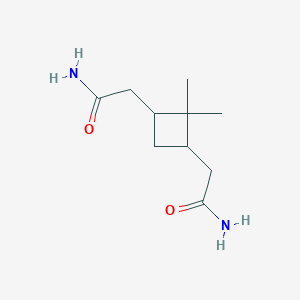![molecular formula C12H21N B14370113 Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine CAS No. 90038-93-0](/img/structure/B14370113.png)
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a fused bicyclic system, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine typically involves a series of organic reactions. One common method is the domino ring-closure followed by a retro Diels-Alder protocol. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino reaction to form the desired bicyclic structure . The reaction conditions often include the use of microwave-induced heating to facilitate the retro Diels-Alder reaction, ensuring high yield and stereoselectivity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its antitumor effects might involve the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Decahydro-1H-6,10-methanopyrrolo[1,2-a]azonine: A closely related compound with a slightly different structure.
6,9-Methano-1H-pyrrolo[1,2-a]azonine, decahydro-: Another similar compound with variations in the ring system.
Uniqueness
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine stands out due to its unique fused bicyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90038-93-0 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
6-azatricyclo[6.4.1.02,6]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-13-7-3-6-12(11)13/h10-12H,1-9H2 |
Clave InChI |
YUZPWAHRYGTJEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(C1)CN3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
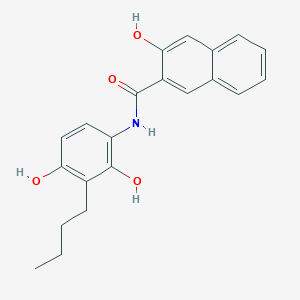

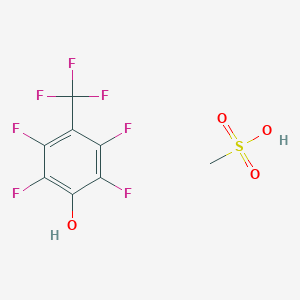

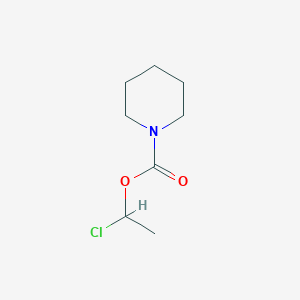
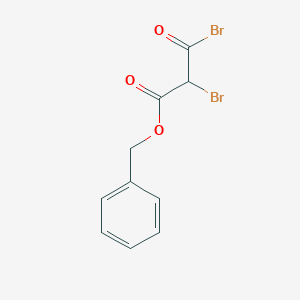
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
